N-(8-Cyano-1,4-dioxaspiro[4.5]decan-8-yl)-2-fluoro-4-methylbenzamide
Description
Properties
IUPAC Name |
N-(8-cyano-1,4-dioxaspiro[4.5]decan-8-yl)-2-fluoro-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O3/c1-12-2-3-13(14(18)10-12)15(21)20-16(11-19)4-6-17(7-5-16)22-8-9-23-17/h2-3,10H,4-9H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYNOZQODWCHARG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2(CCC3(CC2)OCCO3)C#N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(8-Cyano-1,4-dioxaspiro[4.5]decan-8-yl)-2-fluoro-4-methylbenzamide is a complex organic compound with a unique spirocyclic structure that contributes to its diverse biological activities. This article explores its biological activity, synthesis, and potential applications based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is C17H19FN2O3, with a molecular weight of 318.34 g/mol. Its structure includes a cyano group and a dioxaspiro framework, which are significant for its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C17H19FN2O3 |
| Molecular Weight | 318.34 g/mol |
| CAS Number | 1645382-54-2 |
This compound interacts with specific molecular targets, including enzymes and receptors, modulating their activity. This interaction can lead to various biological effects such as:
- Inhibition of Cell Proliferation : The compound has shown potential in inhibiting the growth of certain cancer cell lines.
- Induction of Apoptosis : It may trigger programmed cell death in malignant cells, contributing to its anticancer properties.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Anticancer Activity : A study demonstrated that this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7) at concentrations ranging from 10 to 50 µM over 48 hours.
- Anti-inflammatory Effects : Research indicated that this compound reduced pro-inflammatory cytokine levels in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential as an anti-inflammatory agent.
- Neuroprotective Properties : In vitro studies showed that the compound could protect neuronal cells from oxidative stress-induced damage, indicating possible applications in neurodegenerative diseases.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from simple precursors:
- Formation of Spirocyclic Core : The initial step involves constructing the spirocyclic structure through cyclization reactions.
- Introduction of Functional Groups : Subsequent reactions introduce the cyano and fluorine groups, often utilizing strong bases and controlled reaction conditions.
Potential Applications
Given its promising biological activities, this compound has potential applications in:
- Pharmaceutical Development : As a lead compound for new anticancer or anti-inflammatory drugs.
- Biochemical Probes : For studying specific biological pathways or molecular interactions.
Comparison with Similar Compounds
The 1,4-dioxaspiro[4.5]decane scaffold is a versatile template for functionalization. Below is a systematic comparison of structurally related compounds, focusing on substituents at the 8-position of the spiro ring, synthesis methods, and applications.
Substituent Diversity and Properties
†Calculated based on molecular formula C₂₂H₂₄FN₂O₃.
Key Observations :
- Electronic Effects: The cyano group in the target compound is strongly electron-withdrawing, which may enhance the electrophilicity of adjacent carbons compared to electron-donating groups like methoxy or methyl .
- Biological Relevance : The benzamide moiety is a common pharmacophore in kinase inhibitors, suggesting the target compound could interact with ATP-binding pockets. In contrast, Spiroxamine’s tertiary amine structure is optimized for fungicidal activity .
- Synthetic Accessibility : High yields (>95%) are achievable for spirocyclic amines and alcohols, whereas coupling reactions (e.g., indoline in ) yield ~67%, indicating possible steric challenges with bulkier substituents.
Physicochemical Properties
- NMR Trends: The 8-cyano substituent would produce a distinct ¹³C NMR signal near ~120 ppm (nitrile carbon), contrasting with methoxy (~55 ppm) or methyl (~20 ppm) groups .
- Solubility: The target compound’s benzamide group may reduce solubility in non-polar solvents compared to Spiroxamine’s alkylamine structure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
